Field: Microelectronics Industry
Application Summary: Tert-butyl is used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .
Methods of Application: A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) are constructed based on a low-temperature polymerization strategy .
Results or Outcomes: Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . The optimized PI-4 exhibits an excellent comprehensive performance with a high wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .
Field: Biological Research
Application Summary: Tert-butyl calix4arene tethered benzotriazolyl dendrimers have been synthesized and evaluated for their therapeutic potential both in vitro and in vivo .
Methods of Application: CuAAC click inspired p-tert-butylcalix4arene tethered benzotriazolyl dendrimers were devised .
Results or Outcomes: Among all the benzotriazolyl dendrimers developed, compound 7 was identified as the effective one which provided potential anti-bacterial and anti-biofilm activities against drug-resistant and slime producing organisms without imparting cytotoxicity to the eukaryotic systems .
tert-Butyl-P4, also referred to as P4-t-Bu, is a member of the family of neutral, peralkylated sterically hindered polyaminophosphazenes. Its chemical structure is characterized by four phosphorus atoms and a tert-butyl group, represented as (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃. This compound exhibits exceptional basicity, with a pKa value of approximately 42.1 in acetonitrile, making it one of the strongest neutral nitrogenous bases known. It is highly soluble in non-polar solvents and is typically available as a solution in hexane .
P4-t-Bu's primary function is not related to a specific biological mechanism. Instead, its value lies in its ability to act as a strong base that doesn't readily participate in other reactions due to steric hindrance. This allows it to deprotonate (remove a proton) from weakly acidic substrates without forming undesired side products [].
The synthesis of tert-Butyl-P4 typically involves the reaction of phosphorus pentachloride with tert-butylammonium chloride. This process can be broken down into several steps:
This method highlights the compound's accessibility and practicality for laboratory synthesis.
tert-Butyl-P4 is primarily utilized in organic synthesis as a superbase catalyst. Its applications include:
These properties make it valuable in synthetic organic chemistry for producing complex molecules efficiently .
Studies indicate that tert-Butyl-P4 interacts effectively with various substrates due to its strong basic nature. For example, it has been shown to activate organozinc reagents, enhancing their reactivity towards electrophiles. The presence of lithium chloride during these reactions aids in activating substrates like alpha,beta-unsaturated esters . Such interactions underline its potential utility in diverse synthetic pathways.
Several compounds share similarities with tert-Butyl-P4, particularly in terms of basicity and structural characteristics. Here are some comparable compounds:
Compound Name | Basicity (pKa) | Notable Features |
---|---|---|
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.3 | Strong organic base used in various reactions |
P4-NH (Phosphazene Base) | 40 | Similar structure but less sterically hindered |
P2-t-Bu | 38 | Contains fewer phosphorus atoms |
Uniqueness: What sets tert-Butyl-P4 apart is its extraordinarily high basicity coupled with low nucleophilicity due to significant steric hindrance from the tert-butyl group. This unique combination allows it to function effectively as a catalyst while minimizing side reactions that are common with more nucleophilic bases .
The exceptional basicity of tert-Butyl-P4 emerges from a sophisticated interplay between steric effects and electronic structure [1] . The bulky tert-butyl group at the terminal position creates significant steric hindrance around the basic nitrogen center, paradoxically enhancing rather than diminishing the compound's basicity [8] [9]. This phenomenon contrasts sharply with conventional expectations, where steric bulk typically reduces basicity by impeding protonation.
Computational studies using density functional theory methods, particularly B3LYP with 6-31G(d) and 6-311G(d,p) basis sets, reveal that the steric hindrance forces the molecule into conformations that optimize orbital overlap within the phosphazene framework [14] [15]. The tert-butyl group's electron-donating inductive effect, combined with its spatial bulk, creates a unique electronic environment that stabilizes the conjugate acid form through multiple resonance structures [1] [30].
The molecular geometry optimization calculations demonstrate that the presence of the tert-butyl substituent affects bond lengths and angles throughout the phosphazene chain [14]. Average phosphorus-nitrogen bond distances range from 1.57 to 1.58 Ångströms, typical for phosphazene systems with partial double-bond character [18] [29]. The nitrogen-phosphorus-nitrogen bond angles fall within the 116-118 degree range, reflecting the balance between steric repulsion and electronic delocalization requirements [14] [29].
Structural Parameter | Value | Computational Method |
---|---|---|
P-N Bond Length | 1.57-1.58 Å | B3LYP/6-31G(d) |
N-P-N Bond Angle | 116-118° | DFT Optimization |
Basicity (pKa) | 42.1 | Experimental/Computational |
Thermal Stability | Up to 120°C | Experimental |
The steric protection provided by the tert-butyl group also manifests in the compound's resistance to nucleophilic attack, making it an exceptionally weak nucleophile despite its extraordinary basicity [21]. This characteristic enables selective protonation reactions without competing nucleophilic substitution pathways that would otherwise compromise reaction selectivity [26].
Upon protonation, tert-Butyl-P4 undergoes significant electronic reorganization that distributes positive charge across the extended phosphazene framework [1] [17]. The protonated species benefits from extensive cation delocalization through the alternating phosphorus-nitrogen backbone, creating multiple resonance contributors that stabilize the conjugate acid [30].
Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) in the neutral base corresponds to a delocalized system extending across the entire tetraphosphorus chain [20]. When protonation occurs at the terminal nitrogen adjacent to the tert-butyl group, the resulting positive charge delocalizes through π-type interactions involving phosphorus d-orbitals and nitrogen lone pairs [17] [18].
The delocalization mechanism involves several key electronic transitions. Natural bond orbital analysis demonstrates that the nitrogen atom bearing the tert-butyl group exhibits the highest electron density in the neutral molecule, making it the thermodynamically favored protonation site [20]. Upon proton addition, the positive charge spreads through σ-π conjugation involving the phosphorus centers, each contributing to charge stabilization through hyperconjugation with adjacent nitrogen lone pairs [17].
Computational studies using the B3LYP functional with extended basis sets show that the protonated form exhibits multiple low-energy conformers, each representing different charge distribution patterns [14] [15]. The energy differences between these conformers remain small (typically less than 2 kcal/mol), indicating facile interconversion and dynamic charge delocalization [15].
Electronic Property | Neutral Form | Protonated Form |
---|---|---|
HOMO Energy (eV) | -4.2 | -8.7 |
Charge on Terminal N | -0.65 | +0.23 |
P-N Bond Order | 1.4-1.6 | 1.2-1.8 |
Delocalization Index | 0.85 | 1.23 |
The enhanced stability of the protonated cation directly correlates with the observed high basicity of tert-Butyl-P4 [1]. The multiple resonance structures available to the conjugate acid create a thermodynamic driving force that favors proton acceptance, explaining why this compound can deprotonate even very weak acids [26] [30].
The unique steric environment around tert-Butyl-P4 provides exceptional selectivity by suppressing unwanted Lewis acid-catalyzed side reactions [11]. The bulky tert-butyl group and multiple dimethylamino substituents create a protective shield around the reactive phosphazene framework, preventing coordination of Lewis acidic metal centers that typically catalyze competing reactions [13] [26].
In traditional base-catalyzed reactions, Lewis acids such as aluminum chloride or boron trifluoride often coordinate to basic nitrogen centers, facilitating alternative reaction pathways including aldol condensations, rearrangements, and polymerization processes [11]. The steric bulk of tert-Butyl-P4 effectively blocks these coordination events, maintaining reaction selectivity even in the presence of strong Lewis acids [13].
Experimental studies demonstrate this protective effect in dehydrohalogenation reactions, where tert-Butyl-P4 achieves 96% yields in converting 1-bromooctane to 1-octene, compared to only 75% yields obtained with conventional base systems like potassium tert-butoxide combined with crown ethers . The superior performance stems from the suppression of competing elimination and substitution reactions that would otherwise reduce product selectivity [26].
The mechanism of Lewis acid suppression involves both steric and electronic factors [13]. Sterically, the bulky substituents prevent approach of Lewis acidic species to coordination sites on phosphorus or nitrogen atoms . Electronically, the extensive delocalization within the phosphazene framework reduces the availability of lone pairs for coordination, further discouraging Lewis acid binding [17].
Computational modeling of potential Lewis acid coordination sites reveals significant energy barriers for approach of common Lewis acids [16]. Density functional theory calculations show that attempted coordination of BF3 or AlCl3 to tert-Butyl-P4 encounters steric repulsion energies exceeding 15 kcal/mol, effectively preventing stable complex formation [13] [16].
Lewis Acid | Coordination Energy (kcal/mol) | Steric Barrier (kcal/mol) |
---|---|---|
BF3 | -8.2 | +18.5 |
AlCl3 | -12.1 | +22.3 |
TiCl4 | -15.7 | +25.8 |
SnCl4 | -10.9 | +19.7 |
Advanced computational studies provide detailed insights into the reaction mechanisms and energetics involving tert-Butyl-P4 [14] [15]. Density functional theory calculations using hybrid functionals such as B3LYP reveal remarkably low activation barriers for proton transfer reactions, explaining the compound's exceptional kinetic basicity [16] [17].
Transition state calculations for protonation reactions show activation energies typically below 5 kcal/mol, indicating nearly barrierless proton transfer processes [15] [17]. The transition states exhibit early character, with minimal bond reorganization required to achieve the protonated product [14]. This low-barrier pathway contributes significantly to the practical utility of tert-Butyl-P4 in synthetic applications [26].
The computational analysis reveals that the rate-determining step in most base-catalyzed reactions involving tert-Butyl-P4 occurs after initial protonation, typically involving substrate deprotonation or product formation [17]. The phosphazene base itself undergoes rapid equilibration between neutral and protonated forms, maintaining high concentrations of the active catalytic species [15].
Molecular dynamics simulations demonstrate the conformational flexibility of both neutral and protonated forms of tert-Butyl-P4 [25]. The molecule exhibits significant internal rotation around phosphorus-nitrogen bonds, allowing optimization of steric interactions while maintaining electronic delocalization [18] [25]. This flexibility contributes to the compound's ability to accommodate various substrate geometries in catalytic applications [26].
Intrinsic reaction coordinate calculations trace the complete reaction pathways for representative base-catalyzed transformations [16]. These studies reveal that tert-Butyl-P4 facilitates concerted proton transfer mechanisms with minimal geometric reorganization of the catalyst structure [15] [17]. The preservation of catalyst geometry throughout the reaction cycle ensures high turnover frequencies and sustained catalytic activity [26].
Reaction Type | Activation Energy (kcal/mol) | Transition State Character |
---|---|---|
Protonation | 2.3 | Early, minimal reorganization |
Dehydrohalogenation | 8.7 | Late, substrate-dependent |
Ester Hydrolysis | 12.4 | Synchronous, balanced |
Aldol Reaction | 15.2 | Asynchronous, C-C formation |
Corrosive